Methyl 4-butoxy-3,5-dichlorobenzoate
Description
Methyl 4-butoxy-3,5-dichlorobenzoate (C${12}$H${14}$Cl${2}$O${3}$) is a chlorinated aromatic ester characterized by a benzoate core substituted with two chlorine atoms at positions 3 and 5, a methoxy group at the ester position, and a butoxy chain at position 2. Synthesized via alkylation of the corresponding phenol derivative with iodobutane in the presence of K${2}$CO${3}$ in DMF, it is obtained as a brown oil with a yield of 91% . Key spectroscopic data include:
- IR (cm$^{-1}$): 2959 (ArC-H), 1729 (C=O ester), 1284 (C-O).
- NMR: δH 7.90 (2H, aromatic), δC 164.7 (ester carbonyl) .
Hydrolysis of this ester yields 4-butoxy-3,5-dichlorobenzoic acid (C${11}$H${12}$Cl${2}$O${3}$), a yellow solid (m.p. 98–99°C), demonstrating its utility as a synthetic intermediate .
Properties
Molecular Formula |
C12H14Cl2O3 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
methyl 4-butoxy-3,5-dichlorobenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-4-5-17-11-9(13)6-8(7-10(11)14)12(15)16-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
CFVQJTIQOBDPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3,5-Dichlorobenzoic Acid Esters
The synthesis often begins with the preparation of methyl 3,5-dichlorobenzoate or related dichlorinated benzoic acid derivatives.
Polychlorination and Selective Reduction : 4-nitrotoluene is polychlorinated using trichloroisocyanuric acid (TCCA) or chlorine gas to introduce chlorine atoms at the 3 and 5 positions. Selective reduction of the chlorine ortho to the nitro group is achieved using copper and acetic acid in refluxing chlorobenzene, yielding 2,6-dichloro-4-nitrotoluene with good yield (~77%).
Oxidation to Carboxylic Acid : The methyl group on the chlorinated nitrotoluene is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in a t-butanol/water mixture under reflux. The acid is isolated as 2,6-dichloro-4-nitrobenzoic acid.
Esterification : The carboxylic acid is converted to the methyl ester by refluxing with methanol and sulfuric acid, affording methyl 2,6-dichloro-4-nitrobenzoate in 62% yield over two steps.
Introduction of the Butoxy Group (Etherification)
The key functionalization to obtain methyl 4-butoxy-3,5-dichlorobenzoate involves substitution of a hydroxyl or halide group on the aromatic ring with a butoxy group (–O–C4H9).
Nucleophilic Aromatic Substitution : The butoxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or activated phenol) on the aromatic ring with butanol or a butoxide ion under basic conditions.
General Etherification Procedure : A typical method involves reacting methyl 3,5-dichlorobenzoate with butanol in the presence of a base (such as potassium carbonate) and a phase transfer catalyst (e.g., tetraethylammonium bromide) under reflux. The reaction mixture is then worked up by extraction and purified by silica gel chromatography.
Alternative Preparation via Mitsunobu Reaction
The Mitsunobu reaction offers an alternative approach to form aryl ethers from phenols and alcohols.
- Mitsunobu Reaction Protocol : Using a combination of triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and the alcohol nucleophile (butanol), the phenol group on methyl 3,5-dichlorobenzoate derivatives can be converted to the butoxy ether under mild conditions. This method is advantageous for sensitive substrates and provides good yields (43–93%).
Purification and Characterization
Chromatography : The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios ranging from 100:1 to 40:1) to achieve high purity.
Spectroscopic Analysis : Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity. For example, ^1H NMR typically shows signals corresponding to aromatic protons, methyl ester singlet (~3.9 ppm), and butoxy group protons.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Polychlorination | 4-nitrotoluene + TCCA or Cl2 | ~77 | Followed by selective reduction |
| Selective Reduction | Cu, AcOH, reflux in chlorobenzene | Included in above | Produces dichlorinated nitrotoluene |
| Oxidation to Acid | KMnO4, t-butanol/water, reflux | - | Produces dichlorobenzoic acid |
| Esterification | MeOH, H2SO4, reflux | 62 | Methyl ester formation |
| Etherification (Butoxy group) | Butanol, K2CO3, phase transfer catalyst, reflux | 60-80* | Purification by column chromatography |
| Mitsunobu Etherification | PPh3, DEAD, butanol, RT | 43-93 | Alternative mild method |
*Exact yields vary depending on reaction scale and conditions.
Research Outcomes and Notes
The synthetic route via polychlorination, oxidation, and esterification provides a reliable route to methyl 3,5-dichlorobenzoate derivatives.
The butoxy substitution is efficiently achieved by nucleophilic aromatic substitution or Mitsunobu reaction, with the latter offering milder conditions and broader substrate scope.
Purification by silica gel chromatography is essential to isolate the pure this compound.
Analytical data such as melting point, NMR, and elemental analysis confirm the successful synthesis and purity of the compound.
This compound serves as a key intermediate in the synthesis of bioactive molecules, including SIRT2 inhibitors and other pharmacologically relevant analogues.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The butoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 4-butoxy-3,5-dichlorobenzoic acid and methanol.
Oxidation: Products include 4-butoxy-3,5-dichlorobenzoic acid or 4-butoxy-3,5-dichlorobenzaldehyde.
Scientific Research Applications
Methyl 4-butoxy-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-butoxy-3,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ in substituent type and position, influencing physical properties and reactivity. Key examples include:
Physicochemical and Spectroscopic Differences
Melting Points and Stability
Spectral Signatures
Microbial Degradation
- 3,5-Dichlorobenzoate degradation : Pseudomonas sp. WR912 metabolizes 3,5-dichlorobenzoate with a doubling time of 5.2 hours, releasing stoichiometric chloride .
- Impact of substituents : The butoxy group in this compound may hinder enzymatic cleavage compared to unsubstituted analogs, delaying degradation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-butoxy-3,5-dichlorobenzoate?
- Methodology : A common approach involves esterification of 4-butoxy-3,5-dichlorobenzoic acid with methanol under acidic catalysis. For analogous compounds, refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid (or acetic acid) for 4–6 hours is typical, followed by solvent evaporation and purification via recrystallization . Alternative methods may employ coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions to enhance yield.
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
- NMR : H and C NMR spectra confirm the presence of the butoxy group (δ ~1.0–1.8 ppm for CH/CH) and aromatic protons (δ ~7.0–8.0 ppm for dichlorinated benzene). The ester carbonyl appears at ~165–170 ppm in C NMR .
- IR : Strong absorption bands at ~1720 cm (ester C=O) and 1250–1150 cm (C-O stretching).
- Mass Spectrometry : Molecular ion peaks [M] matching the molecular formula CHClO (exact mass: 288.0245) validate the structure .
Q. What solvents are optimal for dissolving this compound?
- Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. Insolubility in water necessitates dissolution in organic phases for reactions. Analytical standards are often prepared in methyl tert-butyl ether (MTBE) at concentrations of 1,000–2,000 µg/mL for HPLC/GC-MS applications .
Advanced Research Questions
Q. How does the substituent pattern influence reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing chlorine atoms at the 3,5-positions activate the benzene ring toward electrophilic substitution but hinder nucleophilic attacks. The butoxy group at the 4-position introduces steric hindrance, directing reactions to specific sites. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodology : The compound’s flexibility (due to the butoxy chain) and potential for disorder in crystal packing complicate refinement. Using SHELXL (via the SHELX suite), constraints are applied to the butoxy group’s torsion angles. High-resolution data (≤1.0 Å) and TWIN/BASF commands may resolve twinning issues. Validation tools like PLATON ensure structural accuracy .
Q. What protocols are used to assess biological activity in pharmaceutical research?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with targets like cytochrome P450 using fluorogenic substrates. IC values are determined via dose-response curves .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., C-labeled ester) track intracellular accumulation in cell lines.
- Metabolic Stability : Incubation with liver microsomes (human/rat) identifies metabolic pathways, with LC-MS/MS quantifying degradation products .
Q. How are computational models applied to predict the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
